molecular formula C23H28Cl2N10 B13850604 Chlorhexidine Impurity E

Chlorhexidine Impurity E

Cat. No.: B13850604
M. Wt: 515.4 g/mol
InChI Key: WJIZXEYLCNQMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorhexidine Impurity E is a chemical compound that is often encountered as an impurity in the synthesis and production of chlorhexidine, a widely used antiseptic and disinfectant. Chlorhexidine is known for its broad-spectrum antimicrobial activity, making it a common ingredient in various healthcare and hygiene products. The presence of impurities like this compound can affect the quality and efficacy of the final product, making it essential to understand its properties and behavior.

Preparation Methods

The preparation of Chlorhexidine Impurity E involves synthetic routes that are similar to those used in the production of chlorhexidine itself. The synthesis typically involves the reaction of hexamethylene bis(4-chlorophenyl)biguanide with various reagents under controlled conditions. Industrial production methods may include the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product.

Chemical Reactions Analysis

Chlorhexidine Impurity E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chlorhexidine Impurity E has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of chlorhexidine products.

    Biology: Research on this compound helps in understanding the biological effects and potential toxicity of impurities in pharmaceutical products.

    Medicine: Studies on this impurity contribute to the development of safer and more effective antiseptic formulations.

    Industry: It is used in quality control processes to monitor and minimize the presence of impurities in industrial production.

Mechanism of Action

The mechanism of action of Chlorhexidine Impurity E is similar to that of chlorhexidine. It interacts with the negatively charged surfaces of microorganisms, such as bacteria, fungi, and viruses, disrupting their cell membrane structure. This disruption leads to the death of the microorganisms or inhibits their growth and reproduction. The molecular targets and pathways involved include the cell wall and cytoplasmic membrane of the microorganisms.

Comparison with Similar Compounds

Chlorhexidine Impurity E can be compared with other similar compounds, such as:

  • Chlorhexidine Impurity A
  • Chlorhexidine Impurity B
  • Chlorhexidine Impurity C
  • Chlorhexidine Impurity D

Each of these impurities has unique properties and behaviors that can affect the quality and efficacy of chlorhexidine products. This compound is unique in its specific chemical structure and the types of reactions it undergoes, making it an important compound to study in the context of chlorhexidine production and quality control.

Properties

Molecular Formula

C23H28Cl2N10

Molecular Weight

515.4 g/mol

IUPAC Name

1-[amino-(4-chloroanilino)methylidene]-2-[6-[[4-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]hexyl]guanidine

InChI

InChI=1S/C23H28Cl2N10/c24-16-5-9-18(10-6-16)32-21(27)34-20(26)28-13-3-1-2-4-14-29-22-30-15-31-23(35-22)33-19-11-7-17(25)8-12-19/h5-12,15H,1-4,13-14H2,(H5,26,27,28,32,34)(H2,29,30,31,33,35)

InChI Key

WJIZXEYLCNQMMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=N2)NCCCCCCN=C(N)N=C(N)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.